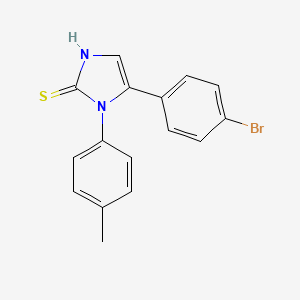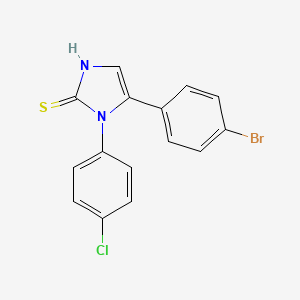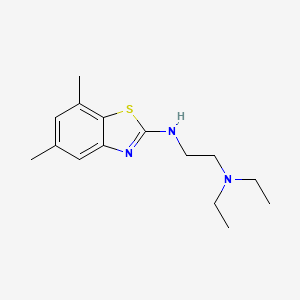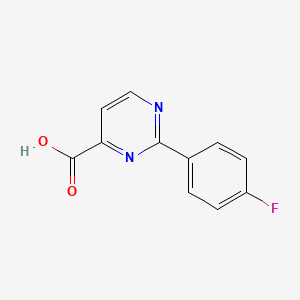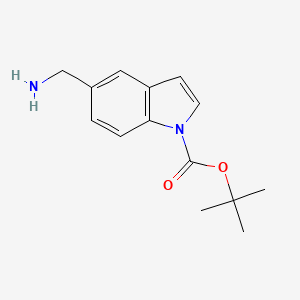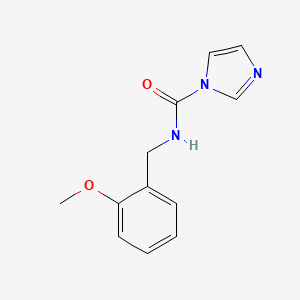
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Descripción general
Descripción
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, also known as N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, is an organic compound that has a wide range of applications in the scientific research field. It is used as a reagent in various synthetic processes, as well as a drug for various physiological and biochemical effects.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Studies
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide and its derivatives have been synthesized and assessed for their antibacterial properties. Studies demonstrate that these compounds exhibit significant antibacterial activity, particularly in NHC-silver complexes, against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. This suggests potential applications in developing new antibacterial agents (Patil et al., 2010).
Antimicrobial Activity
Derivatives of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have shown potential antimicrobial activity. For instance, some synthesized imidazole bearing isoxazole derivatives exhibited promising results against various microbial strains. This indicates the potential for these compounds to be developed into new antimicrobial drugs (Maheta et al., 2012).
Antimycobacterial Activity
In the context of tuberculosis treatment, some imidazole derivatives, including those related to N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, have been synthesized and evaluated for antimycobacterial activity. These studies show that these compounds can inhibit mycobacterial growth, suggesting their potential as novel agents in tuberculosis therapy (Miranda & Gundersen, 2009).
Cytotoxicity Studies
The cytotoxic properties of NHC-silver complexes derived from N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have been investigated. Studies have found that these complexes exhibit cytotoxic activity in various human cancer cell lines, suggesting their potential application in cancer therapy (Pellei et al., 2012).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-11-5-3-2-4-10(11)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXBLRXCFMZCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



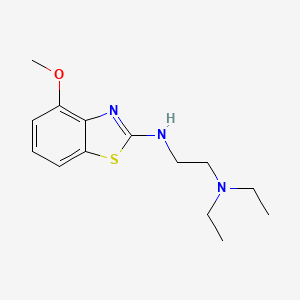
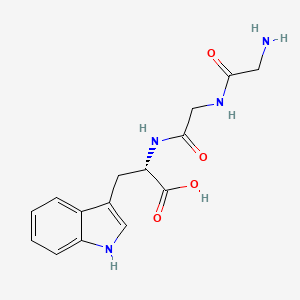
![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
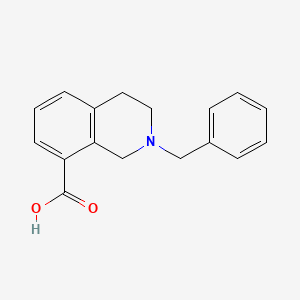
![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)
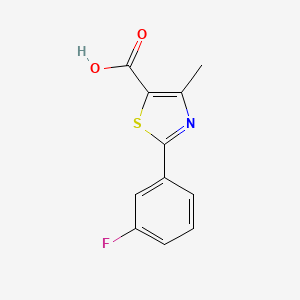
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
